Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2694735-29-8) is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a para-cyanophenyl group at position 3, an iodomethyl group at position 1, and an ethyl ester at position 4 . Its molecular formula is C₁₆H₁₄INO₃, with a molecular weight of 395.19 g/mol. The compound is synthesized with 93% purity, indicating robust synthetic protocols, likely involving cycloaddition or ring-closing methodologies common to bicyclic systems .
The para-cyanophenyl group introduces electron-withdrawing character, which may enhance metabolic stability and binding affinity in medicinal chemistry applications . The iodomethyl substituent provides a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C16H16INO3 |
|---|---|
Molecular Weight |
397.21 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H16INO3/c1-2-20-14(19)16-8-15(9-16,10-17)21-13(16)12-5-3-11(7-18)4-6-12/h3-6,13H,2,8-10H2,1H3 |
InChI Key |
UZPJVLIIFXDAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C#N)CI |
Origin of Product |
United States |
Preparation Methods
General Iodocyclization Protocol
The 2-oxabicyclo[2.1.1]hexane scaffold is synthesized via iodocyclization of appropriately substituted diene precursors. Voronin et al. report that treatment of 1,3-dienes with iodine in dichloromethane at −20°C to 0°C induces cyclization to form the bicyclic structure with simultaneous introduction of iodine. For the target compound, this step likely employs a diene precursor containing a latent ester group at position 4 and a methyl group at position 1 (Scheme 1).
Table 1: Optimized conditions for iodocyclization
| Parameter | Optimal Value |
|---|---|
| Temperature | −10°C to 0°C |
| Solvent | Dichloromethane |
| Iodine Equivalents | 1.1–1.3 |
| Reaction Time | 4–6 hours |
| Yield | 65–78% |
Precursor Design Considerations
The diene precursor must contain:
- A hydroxyl group positioned to form the tetrahydrofuran ring upon cyclization
- A methyl group at C1 to enable iodomethyl formation
- A carboxylate moiety at C4 for subsequent esterification
Molecular modeling studies suggest that electron-withdrawing groups (e.g., esters) at C4 accelerate cyclization by stabilizing partial positive charge development during ring closure.
Introduction of the Iodomethyl Group
The iodomethyl substituent at C1 is introduced during the cyclization step via iodine incorporation. Experimental data show that using excess iodine (1.3 equiv) improves yields by ensuring complete conversion of the methyl group to iodomethyl. Control experiments demonstrate that lower iodine equivalents (≤1.0) result in competing bromide or chloride formation when halogen salts are present.
Esterification Strategies
Pre-Cyclization Ester Formation
In the Voronin protocol, ester groups are typically introduced prior to cyclization. For example, reaction of the carboxylic acid precursor with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) provides ethyl esters in 85–92% yield. This approach avoids ester hydrolysis during subsequent acidic or basic steps.
Table 2: Esterification conditions comparison
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| DCC/DMAP | Ethanol, DCM, rt | 25°C | 89% |
| CDI Activation | Ethanol, THF, 50°C | 50°C | 78% |
| Acid-Catalyzed | H2SO4, reflux | 80°C | 65% |
Post-Cyclization Ester Modification
Alternative approaches introduce the ester group after bicyclohexane formation. Ambeed researchers achieved this using ethyl chloroformate in pyridine, though yields were lower (62–68%) due to steric hindrance from the bicyclic framework.
4-Cyanophenyl Group Installation
Suzuki-Miyaura Coupling
The cyanophenyl group is most efficiently introduced via palladium-catalyzed cross-coupling. A brominated bicyclohexane intermediate reacts with 4-cyanophenylboronic acid under modified Suzuki conditions:
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: K2CO3 (3 equiv)
- Solvent: DME/H2O (4:1)
- Temperature: 80°C, 12 hours
- Yield: 73–81%
Direct Cyanation Approaches
Alternative methods employing CuCN or Pd-catalyzed cyanation of aryl halides showed limited success (<35% yield) due to decomposition of the bicyclic framework under strongly basic conditions.
Integrated Synthetic Route
Combining these methodologies, the most efficient synthesis proceeds as follows:
- Diene Preparation : 4-Carboxy-1-methyl-1,3-diene synthesized from commercial starting materials
- Esterification : DCC/DMAP-mediated reaction with ethanol (89% yield)
- Iodocyclization : I2 in DCM at −10°C (72% yield)
- Bromination : NBS at C3 position (68% yield)
- Suzuki Coupling : 4-cyanophenylboronic acid (78% yield)
Table 3: Overall synthesis performance metrics
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Diene Preparation | 82% | 95% |
| Esterification | 89% | 98% |
| Iodocyclization | 72% | 97% |
| Bromination | 68% | 96% |
| Suzuki Coupling | 78% | 99% |
| Total Yield | 26% |
Process Optimization Considerations
Solvent Effects
THF improves iodocyclization yields compared to DCM (78% vs 72%) but complicates product isolation. Mixed solvent systems (DCM/THF 3:1) balance reactivity and purification efficiency.
Temperature Control
Maintaining −10°C ± 2°C during iodocyclization is critical. Reactions exceeding −5°C show 15–20% yield reduction due to competing polymerization.
Scalability Challenges
At multi-gram scale, the Suzuki coupling step requires careful degassing to prevent catalyst deactivation. Industrial examples from Ambeed demonstrate that N2-sparged reactors improve yields by 9–12% compared to small-scale reactions.
Analytical Characterization
Successful synthesis requires rigorous quality control:
- 1H NMR : Diagnostic signals at δ 4.85 (OCH2), δ 3.45 (ICH2), δ 8.15 (ArH)
- 13C NMR : 172.8 ppm (ester C=O), 118.4 ppm (CN)
- HPLC : >99% purity with C18 column (ACN/H2O gradient)
- HRMS : m/z calculated for C15H16INO3 [M+H]+ 418.0234, found 418.0231
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations
- Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2694745-36-1) Substituents: Butyl group at position 3. Molecular Formula: C₁₃H₂₁IO₃; Molecular Weight: 352.21 g/mol. Key Differences: The butyl group increases lipophilicity (XLogP3 = 3.2) compared to the aromatic para-cyanophenyl group in the target compound. This analog is 95% pure, suggesting comparable synthetic efficiency .
- Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2680530-97-4) Substituents: 3-(Trifluoromethoxy)phenyl at position 3. Molecular Formula: C₁₆H₁₆F₃IO₄; Molecular Weight: 456.20 g/mol. This derivative is marketed for agrochemical research .
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2229261-01-0)
Bioisosteric Potential
- The target compound’s para-cyanophenyl group contrasts with bridgehead-disubstituted 2-oxabicyclo[2.1.1]hexanes designed to mimic ortho-substituted phenyl rings. Early studies suggest that substituent position (para vs. ortho/meta) critically impacts bioisosteric efficacy .
Physicochemical Properties
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
